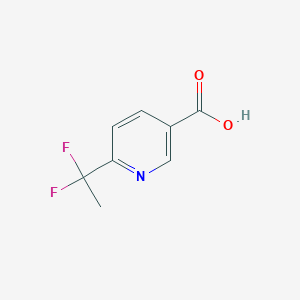
6-(1,1-二氟乙基)吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related pyridine carboxylic acids and their reactivity, which can provide insights into the behavior of similar compounds. Pyridine carboxylic acids are known for their coordination properties with metals and their ability to form various coordination polymers and supramolecular structures .
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives typically involves reactions with metal salts. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers or metallomacrocycles depending on the presence of additional pyridine in the reaction mixture . Although the synthesis of 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is not explicitly described, similar methods could potentially be applied, with adjustments for the presence of the difluoroethyl group.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids can significantly influence their reactivity and the types of structures they form. For example, the supramolecular structure of pyridine-2,6-dicarboxylic acid is stabilized through hydrogen bonding in the solid state . The presence of substituents, such as the difluoroethyl group in 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid, would likely affect the molecule's symmetry and hydrogen bonding capabilities.
Chemical Reactions Analysis
Pyridine carboxylic acids can exhibit diverse reactivity patterns. They can coordinate with metal centers in various modes, including bidentate O,O or N,O coordination and tridentate O,N,O coordination, as seen in reactions with the dirhenium(II) complex . The specific reactivity of 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid would depend on its ability to coordinate with metals, which could be influenced by the electron-withdrawing difluoroethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acids are closely related to their molecular structure. The strong hydrogen bonding observed in pyridine-2,6-dicarboxylic acid contributes to its solid-state stability . The difluoroethyl group in 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid would likely affect properties such as solubility, boiling point, and reactivity due to its electronegativity and steric effects. However, without specific studies on this compound, these properties are speculative.
科学研究应用
合成与结构分析
- 研究表明,使用吡啶二羧酸合成和表征金属有机骨架 (MOF)。这些骨架表现出有趣的发光特性和热稳定性。例如,由吡啶-2,6-二羧酸与 Pr(III) 和 Eu(III) 合成的聚合物显示出独特的发光特性和热分解,表明它们在材料科学中具有应用潜力 (杨等人,2012)。
配位聚合物和网络结构
- 吡啶三羧酸已用于形成具有 Zn(II) 盐的不同配位聚合物,展示了吡啶羧酸在与金属离子形成复杂结构方面的多功能性。这些配位聚合物因吡啶的存在或不存在而异,导致形成锯齿形配位聚合物和离散的羧酸盐桥接金属大环 (高什等人,2004)。
发光和磁性
- 由吡啶-2,6-二羧酸衍生的 MOF 的发光特性已得到广泛研究。例如,一项关于由吡啶-2,6-二羧酸形成的镧系元素配位聚合物的研究揭示了它们在发光材料中的应用潜力 (高等人,2006)。
水簇形成
- 观察到吡啶羧酸与水簇形成复杂结构的能力,突出了它们在创造具有独特水结合特性的新型 MOF 方面的潜力。这包括形成与无环水四聚体结合的金属有机骨架,从而深入了解水簇化学和 MOF 水合状态 (高什等人,2004)。
反应性和功能化
- 对吡啶和喹啉衍生物的反应性和功能化的研究导致了各种羧酸的开发,展示了这些化合物的有机合成和材料化学方面的化学多功能性和潜在应用 (施洛瑟等人,2003)。
安全和危害
属性
IUPAC Name |
6-(1,1-difluoroethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-5(4-11-6)7(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXSHOLOAZGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211515-90-0 |
Source


|
| Record name | 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)
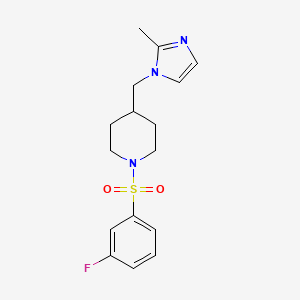
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2525777.png)
![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)

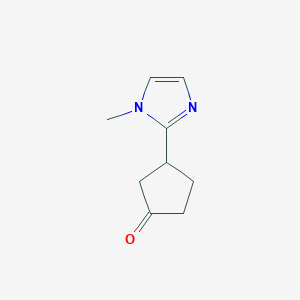
![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)
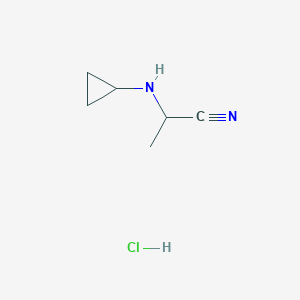
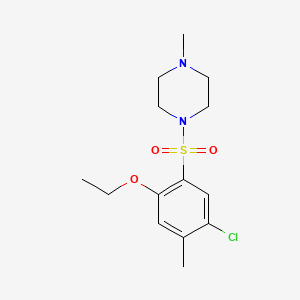
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2525788.png)
![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)
![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)